molecular formula C10H18ClNO5S B6193098 tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate CAS No. 2648961-37-7

tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B6193098
CAS No.: 2648961-37-7
M. Wt: 299.8
InChI Key:
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Description

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl ester group, a chlorosulfonyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 1,4-oxazepane-4-carboxylate with chlorosulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamides or sulfonate esters.

    Reduction Reactions: Formation of sulfonamides or thiols.

    Oxidation Reactions: Formation of oxazepane N-oxides.

Scientific Research Applications

Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The oxazepane ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-(methanesulfonyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl 6-(trifluoromethanesulfonyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl 6-(tosyl)-1,4-oxazepane-4-carboxylate

Uniqueness

Tert-butyl 6-(chlor

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate with chlorosulfonic acid.", "Starting Materials": [ "tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate", "chlorosulfonic acid" ], "Reaction": [ "Add tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate to a flask", "Add chlorosulfonic acid dropwise to the flask while stirring", "Heat the mixture to 60-70°C for 2 hours", "Cool the mixture to room temperature", "Add ice-cold water to the mixture", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography" ] }

CAS No.

2648961-37-7

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.8

Purity

95

Origin of Product

United States

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